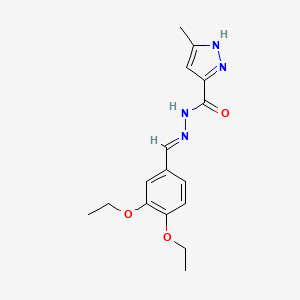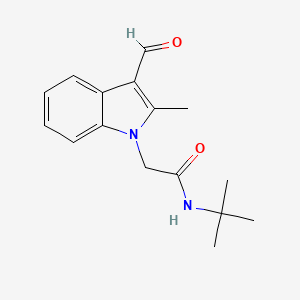![molecular formula C13H11FN2OS B5778382 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as FMPTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone increases the levels of endocannabinoids, which can have various physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its relatively straightforward synthesis method, which makes it a promising candidate for further research. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various therapeutic applications, making it a versatile compound for scientific research. However, one limitation of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential toxicity, which requires further investigation.
Future Directions
There are various future directions for the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, including further investigation into its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, the development of more potent and selective FAAH inhibitors, such as 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, may lead to the development of new drugs for the treatment of various diseases. Overall, the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has the potential to lead to significant advancements in the field of pharmaceutical research.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-fluorobenzaldehyde with 4-methyl-2-thiopyrimidine in the presence of sodium hydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to form 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a relatively straightforward process, which makes it a promising candidate for further research.
Scientific Research Applications
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and pain management. In cancer research, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurological disorders, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have analgesic properties, making it a promising candidate for pain management.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCQFDDIXOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
